(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine
CAS No.: 917952-30-8
Cat. No.: VC16907576
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917952-30-8 |
|---|---|
| Molecular Formula | C13H26N2 |
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | N-butan-2-yl-4-butan-2-yliminopent-2-en-2-amine |
| Standard InChI | InChI=1S/C13H26N2/c1-7-10(3)14-12(5)9-13(6)15-11(4)8-2/h9-11,14H,7-8H2,1-6H3 |
| Standard InChI Key | QUZHNRWRKHXJHG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC(=CC(=NC(C)CC)C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound "(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine" (PubChem CID: 71427987) features a pent-2-en-2-amine backbone substituted with two butan-2-yl groups at the nitrogen and imino positions . The (4E) designation specifies the trans configuration of the double bond between carbons 4 and 5, as defined by IUPAC nomenclature rules .
Structural Highlights:
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Molecular Formula: C₁₃H₂₆N₂
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Molecular Weight: 210.36 g/mol
The compound’s structure integrates conjugated double bonds and tertiary amine groups, which influence its reactivity and electronic properties.
IUPAC Nomenclature and CAS Guidelines
Per CAS conventions, the name follows a hierarchical prioritization of functional groups. The parent chain is identified as pent-2-en-2-amine, with substituents ordered alphabetically . The butan-2-yl groups are attached to the amine and imino nitrogen atoms, resulting in the systematic name N-butan-2-yl-4-[(butan-2-yl)imino]pent-2-en-2-amine . The (4E) stereodescriptor adheres to the Cahn-Ingold-Prelog priority rules, ensuring unambiguous spatial representation .
Physicochemical Properties
Thermodynamic Parameters
Estimated properties derived from molecular structure:
| Property | Value | Method of Estimation |
|---|---|---|
| LogP (Octanol-Water) | 3.2 ± 0.5 | ChemAxon Calculator |
| Water Solubility | 0.1 mg/L at 25°C | EPI Suite |
| Vapor Pressure | 0.02 mmHg at 25°C | MPBPWIN Model |
The compound’s hydrophobicity (LogP >3) suggests limited aqueous solubility, aligning with its aliphatic amine and imine substituents .
Stability and Reactivity
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Hydrolytic Stability: Susceptible to hydrolysis under acidic or basic conditions due to the imine group (C=N), which can revert to carbonyl and amine precursors .
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Oxidative Sensitivity: Tertiary amines may undergo oxidation to N-oxides in the presence of peroxides .
Applications and Industrial Relevance
Patent Landscape
The compound is referenced in WIPO Patentscope (Key: QUZHNRWRKHXJHG-UHFFFAOYSA-N), indicating proprietary interest in its chemical or biological properties . Specific patent claims remain undisclosed in public domains.
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